molecular formula C68H126N2O23 B10787063 N-[1-[5-[5-[4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide

N-[1-[5-[5-[4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide

Cat. No.: B10787063
M. Wt: 1339.7 g/mol
InChI Key: QCHXQNLXKNDTLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of globotetraosylceramide involves the sequential addition of sugar moieties to a ceramide backbone. The process typically starts with the synthesis of lactosylceramide, which is then converted to globotriaosylceramide by the addition of a galactose unit. Finally, an N-acetylgalactosamine unit is added to form globotetraosylceramide .

Industrial Production Methods: Industrial production of globotetraosylceramide often involves extraction from natural sources, such as porcine red blood cells. The extraction process includes lipid extraction, purification, and characterization to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Globotetraosylceramide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized derivatives of globotetraosylceramide, while reduction can yield reduced derivatives .

Scientific Research Applications

Globotetraosylceramide has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying glycosphingolipid synthesis and metabolism.

    Biology: It is studied for its role in cellular signaling and membrane structure.

    Medicine: It is investigated for its involvement in diseases such as Fabry disease and its potential as a biomarker for certain conditions.

    Industry: It is used in the development of diagnostic tools and therapeutic agents

Mechanism of Action

Globotetraosylceramide exerts its effects by acting as a receptor for various toxins and pathogens. It interacts with specific proteins and signaling pathways, such as the ERK and p38 MAPK pathways, to modulate cellular responses. The compound’s molecular targets include proteins involved in enamel deposition and inflammatory responses .

Comparison with Similar Compounds

Uniqueness: Globotetraosylceramide is unique due to its specific structure and its role as a receptor for various toxins and pathogens. Its involvement in specific signaling pathways and its potential as a biomarker for certain diseases further highlight its uniqueness .

Properties

Molecular Formula

C68H126N2O23

Molecular Weight

1339.7 g/mol

IUPAC Name

N-[1-[5-[5-[4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide

InChI

InChI=1S/C68H126N2O23/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-52(77)70-46(47(76)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2)44-86-66-59(83)57(81)62(50(42-73)89-66)91-67-60(84)58(82)63(51(43-74)90-67)92-68-61(85)64(55(79)49(41-72)88-68)93-65-53(69-45(3)75)56(80)54(78)48(40-71)87-65/h36,38,46-51,53-68,71-74,76,78-85H,4-35,37,39-44H2,1-3H3,(H,69,75)(H,70,77)

InChI Key

QCHXQNLXKNDTLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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